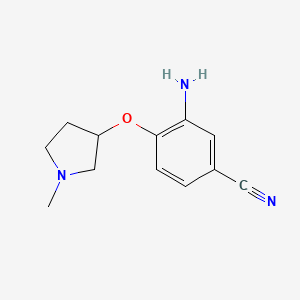

3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile

Description

3-Amino-4-((1-methylpyrrolidin-3-yl)oxy)benzonitrile is a benzonitrile derivative featuring an amino group at the 3-position and a 1-methylpyrrolidin-3-yloxy substituent at the 4-position of the aromatic ring. The nitrile group at the benzonitrile core contributes to its electron-withdrawing character, while the amino and alkoxyamine substituents modulate its electronic and steric properties.

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

3-amino-4-(1-methylpyrrolidin-3-yl)oxybenzonitrile |

InChI |

InChI=1S/C12H15N3O/c1-15-5-4-10(8-15)16-12-3-2-9(7-13)6-11(12)14/h2-3,6,10H,4-5,8,14H2,1H3 |

InChI Key |

OUMCKNIRGYDGHX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)OC2=C(C=C(C=C2)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile typically involves the following steps:

Formation of the benzonitrile core: This can be achieved through a nucleophilic aromatic substitution reaction where a suitable halobenzonitrile is reacted with an amine.

Introduction of the 1-methylpyrrolidin-3-yl ether moiety: This step involves the reaction of the benzonitrile intermediate with 1-methylpyrrolidine under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in dipolar interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

Corrosion Inhibition : Benzonitrile derivatives with electron-withdrawing groups (e.g., nitro in PANB) exhibit superior inhibition, but steric bulk (as in the target compound) may reduce efficacy unless balanced by strong adsorption via hydrogen bonding (from the alkoxy oxygen).

Drug Design : The 1-methylpyrrolidin-3-yloxy group’s stereoelectronic properties could make the target compound a candidate for kinase inhibitors or GPCR-targeted therapies, analogous to pyrrolidine-containing drugs.

Biological Activity

3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile, with the CAS number 1871970-37-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 217.27 g/mol

- Structure : The compound features a benzonitrile moiety linked to a pyrrolidine group, which may influence its interaction with biological targets.

The biological activity of 3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

Potential Targets:

- Epidermal Growth Factor Receptor (EGFR) :

- Histamine H3 Receptor :

In Vitro Studies

Research has demonstrated that derivatives of benzonitrile compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : Compounds structurally related to 3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile have shown significant cytotoxicity in A549 (lung), HepG2 (liver), and HCT116 (colon) cancer cell lines by inducing apoptosis through caspase activation .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of 3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile to EGFR. These studies suggest that the compound may fit well within the active site of the receptor, indicating potential as an EGFR inhibitor.

Case Studies

Several studies have explored the pharmacological potential of compounds similar to 3-Amino-4-((1-methylpyrrolidin-3-YL)oxy)benzonitrile:

- EGFR Inhibition :

- Histamine H3 Receptor Modulation :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 217.27 g/mol |

| Potential Biological Targets | EGFR, Histamine H3 Receptor |

| Cytotoxicity Assays | Effective against A549, HepG2, HCT116 |

| Mechanism of Action | Apoptosis induction via caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.